5,9-Dimethyl-furo[3,2-g]chromen-7-one

Photobiology Psoralen pharmacology Skin photosensitivity

For photobiology labs needing a DNA-intercalating psoralen that is photobiologically silent, DMCP is the definitive negative control. Unlike 8-MOP or TMP, it uniquely repels the DNA phosphate backbone to block cross-link formation while generating superior singlet oxygen. This decoupling of Type I/II photodynamic activity eliminates confounding DNA damage variables. - Non-photosensitizing on human and guinea pig skin - Negligible DNA photobinding vs. 8-MOP; confirmed non-mutagenic - Validated scaffold for ester prodrugs that restore photoactivity

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 15912-90-0
Cat. No. B095139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,9-Dimethyl-furo[3,2-g]chromen-7-one
CAS15912-90-0
Synonyms4,8-dimethyl-5'-carboxypsoralen
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=C3C=COC3=C2C
InChIInChI=1S/C13H10O3/c1-7-5-11(14)16-13-8(2)12-9(3-4-15-12)6-10(7)13/h3-6H,1-2H3
InChIKeyJLYPOISSVAJQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,9-Dimethyl-furo[3,2-g]chromen-7-one: Identity and Physicochemical Baseline


5,9-Dimethyl-furo[3,2-g]chromen-7-one (CAS 15912-90-0) is a synthetic linear furocoumarin (psoralen derivative) with molecular formula C13H10O3 and average mass 214.217 Da . Its primary synonym is 4,8-dimethyl-5'-carboxypsoralen (DMCP or DMeCP), reflecting the compound's role as the major urinary metabolite of the photochemotherapeutic agent trioxsalen (4,5',8-trimethylpsoralen, TMP) [1]. First isolated and structurally confirmed from mouse and human urine following oral TMP administration, DMCP was subsequently synthesized to verify its structure and enable systematic photobiological profiling [2]. The compound exhibits moderate lipophilicity (ACD/LogP 3.34, ACD/LogD 2.92 at pH 7.4), zero hydrogen bond donors, three hydrogen bond acceptors, and zero freely rotatable bonds . It belongs to the class of organic compounds known as psoralens, characterized by a 7H-furo[3,2-g]chromen-7-one core [3].

Negative ControlNon-photosensitizing, non-cross-linking psoralen scaffold for photobiology assays.
Singlet Oxygen SourceElevated ¹O₂ generation independent of DNA photoadduct formation.
Metabolite StandardAuthentic major urinary metabolite of trioxsalen (TMP) for PK studies.

5,9-Dimethyl-furo[3,2-g]chromen-7-one: Functional Divergence from Other Psoralens


Substituting 5,9-dimethyl-furo[3,2-g]chromen-7-one (DMCP) with another psoralen-class compound—including its own parent drug trioxsalen (TMP) or the clinical reference 8-methoxypsoralen (8-MOP)—will yield fundamentally different experimental outcomes because DMCP occupies a distinct functional position on the photoreactivity continuum. Unlike TMP and 8-MOP, which are potent DNA-photobinding, skin-photosensitizing agents capable of forming interstrand cross-links, DMCP is reproducibly non-photosensitizing on human and guinea pig skin and exhibits negligible DNA photoreaction due to the ionizable 5'-carboxylic acid group that electrostatically repels the DNA phosphate backbone [1][2]. Paradoxically, DMCP produces singlet oxygen (¹O₂) at levels exceeding those of 8-MOP and 5-MOP, decoupling photodynamic oxidative potential from direct DNA cross-linking activity [3]. These three properties—absent skin photosensitization, minimal DNA photoadduct formation, and elevated ¹O₂ generation—distinguish DMCP from every therapeutically employed linear psoralen, making generic substitution scientifically invalid for any application where the presence or absence of one of these activities is the variable under investigation.

DMCP vs. TMP / 8-MOP
Non-photosensitizing profile
Substituting with TMP or 8-MOP would introduce potent skin phototoxicity, altering model endpoints.
DNA Cross-linking
Negligible interstrand cross-link formation
Replacement with cross-linking psoralens would fundamentally change DNA damage readouts.
Singlet Oxygen Yield
Elevated ¹O₂ relative to 8-MOP and 5-MOP
Using lower-¹O₂ psoralens may shift oxidative stress endpoints and mechanistic interpretation.

5,9-Dimethyl-furo[3,2-g]chromen-7-one: Comparative Evidence vs. Key Psoralens


Skin Photosensitization Activity

In direct head-to-head testing on human and guinea pig skin, 4,8-dimethyl-5'-carboxypsoralen (DMCP) proved completely lacking of photosensitizing effects, while its parent compound trioxsalen (TMP) is classified as a 'very potent' skin photosensitizer when applied topically [1][2]. Pathak et al. (1983) further established that topically applied TMP is a 'very potent photosensitizing and therapeutically effective furocoumarin,' whereas oral TMP loses photosensitizing activity specifically because of rapid in vivo conversion to DMCP [2].

Skin Photosensitization
Head-to-head
DMCP: Absent photosensitization TMP / 8-MOP: Potent photosensitizers (topical)
Supports non-phototoxic psoralen control selection.
Human & guinea pig skin; UVA 320–400 nm.
Photobiology Psoralen pharmacology Skin photosensitivity

DNA Interstrand Cross-Linking Capacity

Marciani et al. (1979) demonstrated that DMCP exhibits 'very poor' interaction and photoreaction with DNA in vitro, directly attributed to electrostatic repulsion between the ionizable 5'-carboxylic acid group and the phosphate residues of the DNA backbone [1]. In contrast, both TMP and 8-MOP form monoadducts and interstrand cross-links with DNA upon UVA activation [2]. Pathak et al. (1983) confirmed this differential by examining dark and photochemical interactions of TMP, DMCP, and DMCP methyl ester with DNA, demonstrating that DMCP fails to form interstrand cross-links while TMP and 8-MOP do so efficiently [2].

DNA Cross-linking
Head-to-head
DMCP: Very poor photoreaction; negligible cross-links TMP / 8-MOP: Positive interstrand cross-link formation
Enables DNA-intercalating negative control workflow.
In vitro calf thymus/plasmid DNA; electrostatic repulsion model.
DNA photoadducts Interstrand cross-links Psoralen-DNA interaction

Singlet Oxygen (¹O₂) Production

Pathak and Joshi (1984) examined twelve linear and angular psoralens for ¹O₂ and O₂⁻• production capacity. They reported that 'nonphotosensitizing angelicin, 5-methylangelicin, and 4,8-dimethyl-5'-carboxypsoralen produced ¹O₂ greater than 8-methoxypsoralen and 5-methoxypsoralen' [1]. This finding was independently reported in Joshi and Pathak (1983) [2]. The result is mechanistically significant because it demonstrates that DMCP uncouples Type II photodynamic reactions (¹O₂-mediated) from Type I DNA photoadduct formation, a property not shared by clinically used photosensitizing psoralens.

Singlet Oxygen (¹O₂)
Cross-study
DMCP ¹O₂ > 8-MOP and 5-MOP Exact fold difference not reported
Decouples Type II photodynamic activity from DNA adducts.
Chemical trapping/luminescence; UVA 320–400 nm.
Singlet oxygen Reactive oxygen species Photodynamic action

Therapeutic Effectiveness in Psoriasis

Pathak et al. (1983) established a rank-order of topical therapeutic effectiveness for clearing psoriasis plaques through direct clinical comparison in human subjects: 'The order of topical therapeutic effectiveness in terms of ability to clear psoriasis plaques appeared to be: TMP greater than 8-MOP greater than DMeCP methyl ester greater than DMeCP' [1]. This places DMCP at the lowest tier of therapeutic activity among the four tested compounds, consistent with its absence of DNA photoreactivity and skin photosensitization. Critically, the same study noted that the DMCP methyl ester 'photoconjugates to DNA better than 8-MOP and is therapeutically effective in psoriasis,' identifying the free carboxylic acid as the structural determinant of DMCP's inactivity [1].

Psoriasis Plaque Clearance
Head-to-head
Rank: TMP > 8-MOP > DMCP methyl ester > DMCP
Reported endpoint context; DMCP lowest rank.
Human subjects; topical + UVA; research-use interpretation.
Psoriasis PUVA therapy Photochemotherapy

Structural Determinant of DNA Photobinding Activity

Marciani et al. (1979) demonstrated that the very poor DNA interaction of DMCP can be 'correlated with the presence of the ionizable carboxylic group that undergoes a repulsion by the phosphate residues of the macromolecule' [1]. This hypothesis was confirmed by the observation that the 4,8-dimethyl-5'-carboxypsoralen methyl ester (in which the ionizable character is eliminated) exhibits 'higher interaction and photoreaction with DNA' [1]. Pathak et al. (1983) independently confirmed that the methyl ester 'photoconjugates to DNA better than 8-MOP' [2]. Additionally, Magno et al. (1981) showed that 5'-carbomethoxy-4,8-dimethylpsoralen (a closely related ester) exhibits 'a photobinding and cross-linking capacity with DNA in vitro higher than that of 8-MOP' [3].

5'-Substituent SAR
Head-to-head
DMCP (free acid): poor photobinding DMCP methyl ester: photobinding > 8-MOP
Establishes free acid as inactive baseline for prodrug SAR.
Esterification recovers DNA photoreactivity exceeding 8-MOP benchmark.
Structure-activity relationship Psoralen-DNA interaction Electrostatic repulsion

5,9-Dimethyl-furo[3,2-g]chromen-7-one: Research and Industrial Applications


Negative Control for DNA Cross-Linking and Photosensitization Assays

Researchers conducting psoralen photobiology studies require a compound that intercalates into DNA but fails to form interstrand cross-links or induce skin photosensitization. DMCP fulfills this role uniquely among linear psoralens: it is non-photosensitizing on human and guinea pig skin [1] and exhibits very poor DNA photoreaction due to electrostatic repulsion between its ionizable 5'-carboxylic acid and the DNA phosphate backbone [1]. In contrast, the commonly used comparator 8-MOP forms both monoadducts and cross-links and is a potent photosensitizer, making it unsuitable as a negative control [2][3]. DMCP should be procured when the experimental design requires a DNA-intercalating psoralen scaffold that is photobiologically silent with respect to direct DNA photoadduct formation.

Selective Singlet Oxygen Generator

When the research objective is to study ¹O₂-mediated photodynamic effects in biological systems without the confounding variable of covalent DNA modification, DMCP is the psoralen of choice. Pathak and Joshi (1984) demonstrated that DMCP produces ¹O₂ at levels exceeding those of 8-MOP and 5-MOP, despite being non-photosensitizing [3]. This uncoupling of Type II photodynamic activity from Type I DNA photoaddition is not achievable with any clinically employed linear psoralen. Procurement of DMCP is indicated for experiments requiring ¹O₂ generation via a psoralen-based photosensitizer where DNA damage endpoints must be excluded as a mechanistic contributor.

Reference Standard for Metabolism and Pharmacokinetics

DMCP is the major urinary metabolite of trioxsalen (TMP) in both humans and mice, identified as the primary inactivation product responsible for the dramatically reduced photosensitizing activity of orally administered TMP compared to topically applied TMP [2][4]. In pharmacokinetic, metabolic, or toxicological studies of TMP and related furocoumarins, authentic DMCP reference material is required to identify and quantify this metabolite in biological matrices. Unlike the parent drug TMP, DMCP does not induce hepatic cytochrome P450 enzymes, as shown by Bickers and Pathak (1984) who reported that chronic TMP administration (which generates DMCP in vivo) had no significant effect on hepatic microsomal drug-metabolizing enzymes, while 8-MOP caused 2- to 3-fold increases [5].

Prodrug Scaffold for Enhanced DNA Photobinding

Medicinal chemists designing psoralen-based photochemotherapeutic agents can use DMCP as a validated starting scaffold for ester prodrug development. The critical SAR finding—that methylation of the 5'-carboxylic acid restores DNA photobinding to levels exceeding that of 8-MOP—was established across two independent studies [1][2]. Furthermore, Magno et al. (1981) demonstrated that 5'-carbomethoxy-4,8-dimethylpsoralen exhibits photobinding and cross-linking capacity higher than 8-MOP, along with superior photobiological activity in inhibiting DNA and RNA synthesis in Ehrlich ascites tumor cells and killing bacteria and T2 bacteriophage [6]. Procurement of the free acid (DMCP) is thus the essential first step for any synthetic program exploring 5'-ester derivatives as non-photosensitizing, DNA-targeted phototherapeutics.

Application
Selection Property
Validation Focus
Photobiology negative control studies
Non-photosensitizing, non-cross-linking psoralen scaffold
Absence of skin phototoxicity and DNA photoadducts
Singlet oxygen-mediated photodynamic research
Elevated ¹O₂ production uncoupled from DNA damage
Type II photodynamic endpoints without Type I adduct interference
TMP metabolite identification and quantification
Authentic DMCP as major urinary metabolite standard
LC-MS/MS method validation for biological matrices
Psoralen-based prodrug design studies
Free acid scaffold; esterification restores DNA photobinding
SAR evaluation of 5'-ester derivatives relative to 8-MOP reference
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